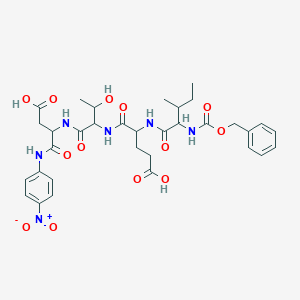

Z-IETD-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H42N6O13 |

|---|---|

Molecular Weight |

730.7 g/mol |

IUPAC Name |

5-[[1-[[3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C33H42N6O13/c1-4-18(2)27(38-33(49)52-17-20-8-6-5-7-9-20)31(47)35-23(14-15-25(41)42)29(45)37-28(19(3)40)32(48)36-24(16-26(43)44)30(46)34-21-10-12-22(13-11-21)39(50)51/h5-13,18-19,23-24,27-28,40H,4,14-17H2,1-3H3,(H,34,46)(H,35,47)(H,36,48)(H,37,45)(H,38,49)(H,41,42)(H,43,44) |

InChI Key |

SGGFNVIWEQWDEP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Z-IETD-pNA Assay for Caspase-8 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, or programmed cell death. Its activation triggers a cascade of downstream events leading to the dismantling of the cell. Dysregulation of caspase-8 activity is implicated in various diseases, including cancer and autoimmune disorders, making it a key target for therapeutic intervention. The Z-IETD-pNA assay is a widely used colorimetric method for the sensitive and quantitative measurement of caspase-8 activity in cell lysates and purified enzyme preparations. This technical guide provides an in-depth overview of the assay's core principles, a detailed experimental protocol, and a summary of relevant quantitative data.

Core Principle of the this compound Assay

The this compound assay is based on the specific recognition and cleavage of a synthetic tetrapeptide substrate by active caspase-8. The substrate, this compound, is composed of the amino acid sequence Ile-Glu-Thr-Asp (IETD), which is a preferred recognition site for caspase-8.[1] This tetrapeptide is conjugated to a chromophore, p-nitroaniline (pNA). In its uncleaved form, the this compound substrate is colorless. However, upon cleavage by active caspase-8 at the aspartic acid residue, free pNA is released. The liberated pNA has a strong absorbance at 400-405 nm, and the intensity of the yellow color is directly proportional to the caspase-8 activity in the sample.[2][3][4]

The concentration of the released pNA can be quantified using a spectrophotometer or a microplate reader, and the caspase-8 activity can be calculated using the Beer-Lambert law.[4]

Caspase-8 Signaling Pathway

Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α, TRAIL) to their corresponding death receptors on the cell surface.[5][6][7] This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[5][6][8] Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their dimerization and subsequent auto-proteolytic activation.[5][6] Activated caspase-8 can then initiate the downstream caspase cascade by directly cleaving and activating executioner caspases, such as caspase-3 and caspase-7, ultimately leading to the execution of apoptosis.[5][7]

Experimental Protocol: this compound Caspase-8 Assay

This section provides a detailed, consolidated protocol for the measurement of caspase-8 activity using the this compound substrate.

Reagents and Materials

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).

-

This compound Substrate (4 mM Stock): Dissolve in DMSO. Store at -20°C, protected from light.

-

p-Nitroaniline (pNA) Standard (1 mM Stock): Dissolve in DMSO. Store at 4°C.

-

Cell Culture Medium: Appropriate for the cell line being used.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

-

96-well Microplates: Clear, flat-bottom.

-

Recombinant Caspase-8 (Optional, for positive control):

-

Caspase-8 Inhibitor (e.g., Z-IETD-FMK, Optional, for negative control):

Experimental Workflow

Detailed Procedure

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Induce apoptosis by treating cells with the desired stimulus (e.g., FasL, TNF-α) for the appropriate duration. Include an untreated control group.

-

-

Preparation of Cell Lysate:

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1 x 10^6 cells per 50 µL).

-

Incubate the cell suspension on ice for 15-20 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytosolic extract, and keep it on ice.

-

-

Protein Quantification:

-

Determine the protein concentration of the cytosolic extract using a standard method such as the Bradford or BCA protein assay.

-

-

Assay Setup:

-

In a 96-well microplate, add 50-100 µg of protein from each cell lysate to individual wells.

-

Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

-

Optional Controls:

-

Positive Control: Add a known amount of active recombinant caspase-8.

-

Negative Control: Pre-incubate a sample with a caspase-8 inhibitor (e.g., 10 µM Z-IETD-FMK) for 15 minutes before adding the substrate.

-

Blank: Cell Lysis Buffer only.

-

-

-

Reaction Initiation and Incubation:

-

Prepare a 2X Reaction Buffer containing 20 mM DTT.

-

Add 50 µL of the 2X Reaction Buffer to each well.

-

Add 5 µL of the 4 mM this compound substrate to each well to a final concentration of 200 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase-8 activity.

-

-

Measurement of Absorbance:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis

-

Calculation of pNA Concentration:

-

The concentration of pNA produced can be calculated using the Beer-Lambert law: A = εcl Where:

-

A = Absorbance at 405 nm

-

ε = Molar extinction coefficient of pNA (approximately 10,500 M⁻¹cm⁻¹)[4]

-

c = Concentration of pNA (in M)

-

l = Path length of the light in the well (in cm). For a standard 96-well plate with a 100 µL volume, the path length is typically around 0.2-0.3 cm. It is recommended to determine the path length for your specific plate and reader or to use a standard curve.

-

-

-

Calculation of Caspase-8 Activity:

-

Caspase-8 activity is typically expressed as the amount of pNA produced per unit of time per amount of protein (e.g., nmol/min/mg protein).

-

The activity can be calculated as follows: Activity = (ΔA / (ε * l * t * [Protein])) Where:

-

ΔA = Change in absorbance (Absorbance of sample - Absorbance of blank)

-

t = Incubation time (in minutes)

-

[Protein] = Protein concentration in the well (in mg)

-

-

Quantitative Data Presentation

The this compound assay can be used to determine various quantitative parameters related to caspase-8 activity, including enzyme kinetics and inhibitor potency. While specific Km values for the cleavage of this compound by caspase-8 are not consistently reported across the literature, the assay is widely used to determine the half-maximal inhibitory concentration (IC50) of various caspase-8 inhibitors.

| Parameter | Value | Compound | Assay Conditions |

| Molar Extinction Coefficient (ε) of pNA | ~10,500 M⁻¹cm⁻¹ | p-Nitroaniline | At 405 nm |

| IC50 | 350 nM | z-IETD-FMK | Caspase-8 inhibition assessed with Ac-LEHD-AMC substrate. |

| IC50 | 25 - 400 nM | Q-VD-Oph | Pan-caspase inhibitor, range for caspases 1, 3, 8, and 9. |

| IC50 | 224 nM | YN1234 | Inhibition of Caspase-8. |

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.[1][9][10]

Conclusion

The this compound assay is a robust and reliable method for the quantification of caspase-8 activity. Its simplicity, sensitivity, and adaptability make it an invaluable tool for researchers in the fields of apoptosis, cancer biology, and drug discovery. By following the detailed protocol and data analysis procedures outlined in this guide, researchers can obtain accurate and reproducible results to advance their understanding of caspase-8 function and to identify novel modulators of its activity.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. cephamls.com [cephamls.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

Chemical structure and properties of Z-IETD-pNA

An In-depth Examination of the Chemical Structure, Properties, and Applications of a Key Caspase-8 Substrate

This technical guide provides a comprehensive overview of Z-IETD-pNA (benzyloxycarbonyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide), a crucial tool for researchers in the fields of apoptosis, inflammation, and drug development. This document details its chemical properties, mechanism of action, and its application in studying the activity of caspase-8 and granzyme B.

Core Properties and Chemical Structure

This compound is a synthetic tetrapeptide derivative that serves as a colorimetric substrate for caspase-8 and, to a lesser extent, granzyme B and caspase-10.[1][2][3] The peptide sequence, Ile-Glu-Thr-Asp (IETD), is specifically designed to mimic the cleavage site of pro-caspase-3, a natural substrate of caspase-8.[2] The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances cell permeability, while the C-terminus is linked to the chromophore p-nitroaniline (pNA).

Physicochemical Characteristics

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for its use in experimental settings.

| Property | Value |

| Full Chemical Name | benzyloxycarbonyl-L-isoleucyl-L-α-glutamyl-L-threonyl-N-(4-nitrophenyl)-L-α-asparagine |

| Molecular Formula | C₃₃H₄₂N₆O₁₃ |

| Molecular Weight | 730.72 g/mol [4] |

| CAS Number | 348079-18-5[5] / 219138-21-3[4] (Note: Discrepancy exists in literature) |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO[4] |

| Storage Conditions | Store at -20°C, protected from light[4] |

Mechanism of Action and Detection Principle

The utility of this compound in biochemical assays lies in its straightforward and robust detection mechanism. Caspase-8, an initiator caspase in the extrinsic apoptosis pathway, is a cysteine protease that specifically recognizes and cleaves the peptide backbone after the aspartic acid residue in the IETD sequence.

This enzymatic cleavage liberates the p-nitroaniline (pNA) moiety. While the intact substrate is colorless, free pNA is a yellow chromophore that exhibits strong absorbance at a wavelength of 400-405 nm.[2][6] The rate of pNA release, measured as an increase in absorbance over time, is directly proportional to the enzymatic activity of caspase-8 in the sample.

The workflow for this detection method is illustrated below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound *CAS 219138-21-3* | AAT Bioquest [aatbio.com]

- 3. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 5. Human and murine granzyme B exhibit divergent substrate preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

Z-IETD-pNA: A Technical Guide for the Interrogation of Granzyme B Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granzyme B, a serine protease primarily found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, is a critical mediator of apoptosis in target cells, playing a vital role in immune surveillance against viral infections and tumorigenesis.[1] Its precise mechanism of action and the regulation of its activity are of significant interest in immunology and oncology research, as well as in the development of novel immunotherapies. A key tool in the study of granzyme B is the chromogenic substrate Z-IETD-pNA (N-Benzyloxycarbonyl-Ile-Glu-Thr-Asp-p-nitroanilide). This technical guide provides an in-depth overview of this compound as a substrate for granzyme B, including its biochemical properties, detailed experimental protocols for its use, and a summary of relevant quantitative data.

This compound is a synthetic tetrapeptide substrate that mimics the natural cleavage site of pro-caspase-8, another key player in apoptosis.[2] While it is also a substrate for caspase-8, its utility in studying granzyme B activity is well-established, particularly in purified systems or in cell lysates where caspase-8 activity can be independently assessed or inhibited.[2] The cleavage of the peptide bond following the aspartate residue by granzyme B releases the chromophore p-nitroanilide (pNA), which can be quantified spectrophotometrically at 405 nm, providing a direct measure of enzyme activity.

Biochemical Properties and Specificity

Granzyme B exhibits a distinct substrate specificity, preferentially cleaving after aspartic acid residues (Asp or D) in the P1 position of its substrates. The IETD sequence of this compound provides a recognition motif for granzyme B. It is important to note that this sequence is also recognized and cleaved by caspase-8, an initiator caspase in the extrinsic apoptosis pathway. Therefore, when interpreting results from complex biological samples, it is crucial to consider the potential contribution of caspase-8 activity.

Quantitative Data

While extensive research has been conducted using this compound and similar substrates, specific kinetic parameters (Km and kcat) for the cleavage of this compound by granzyme B are not consistently reported across the literature. The following table summarizes available quantitative data for a closely related and commonly used substrate, Ac-IEPD-pNA, to provide an approximate understanding of the enzyme-substrate interaction.

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ac-IEPD-pNA | Granzyme B | - | - | - | [3] |

Experimental Protocols

Measurement of Granzyme B Activity using this compound

This protocol outlines a general procedure for measuring granzyme B activity in purified enzyme preparations or cell lysates using a 96-well plate format.

Materials:

-

Purified active granzyme B or cell lysate containing granzyme B

-

This compound substrate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it at -20°C.

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).

-

-

Sample Preparation:

-

For purified granzyme B, dilute the enzyme to the desired concentration in ice-cold Assay Buffer.

-

For cell lysates, prepare the lysate using a suitable lysis buffer (e.g., the Assay Buffer supplemented with a mild detergent like CHAPS). Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

Add 50 µL of the sample (purified enzyme or cell lysate) to each well of the 96-well plate.

-

Include appropriate controls:

-

Blank: 50 µL of Assay Buffer without the enzyme/lysate.

-

Negative Control: 50 µL of a sample known not to contain active granzyme B.

-

Positive Control: 50 µL of a known concentration of active granzyme B.

-

-

-

Initiation of Reaction:

-

Add 50 µL of the this compound working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 5-10 minutes) for a period of 1-2 hours using a microplate reader. Kinetic measurements are recommended to determine the initial reaction velocity.

-

-

Data Analysis:

-

Subtract the absorbance reading of the blank from all other readings.

-

Plot the absorbance at 405 nm against time for each sample.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

The concentration of pNA produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

Granzyme B activity can be expressed as the rate of pNA production per unit of time per amount of protein (e.g., µmol/min/mg).

-

Signaling Pathways and Experimental Workflows

Granzyme B-Mediated Apoptosis Signaling Pathway

Granzyme B, delivered into the target cell cytoplasm by perforin, initiates apoptosis through both caspase-dependent and caspase-independent pathways.[1][4]

References

The Sentinel of Apoptosis: A Technical Guide to Caspase-8's Role in the Extrinsic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-8, a key initiator caspase, stands as a central executioner in the extrinsic apoptosis pathway, a critical process for cellular homeostasis and elimination of compromised cells. This technical guide provides an in-depth exploration of the molecular mechanisms governing caspase-8 activation and its downstream signaling cascade. We delve into the formation of the Death-Inducing Signaling Complex (DISC), the intricate regulation of caspase-8 activity, and its pivotal role in initiating the cascade of executioner caspases. This document is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data for key molecular interactions, and visual representations of the signaling pathways to facilitate a deeper understanding and empower further research and drug development in this critical area of cell biology.

Introduction

Programmed cell death, or apoptosis, is an essential physiological process for the removal of damaged, infected, or superfluous cells. The extrinsic apoptosis pathway is initiated by extracellular death ligands binding to transmembrane death receptors, triggering a signaling cascade that culminates in cellular demise. At the heart of this pathway lies caspase-8, a cysteine-aspartic protease that, upon activation, unleashes a proteolytic cascade leading to the dismantling of the cell. Understanding the nuances of caspase-8 function is paramount for developing therapeutic strategies for a range of diseases, including cancer and autoimmune disorders.

The Extrinsic Apoptosis Signaling Pathway

The extrinsic pathway is initiated by the binding of death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their cognate death receptors (e.g., Fas receptor, TNFR1) on the cell surface. This ligation event induces receptor trimerization and the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD). FADD, in turn, recruits procaspase-8 molecules via interactions between their respective death effector domains (DEDs), leading to the formation of the Death-Inducing Signaling Complex (DISC).[1][2] This high local concentration of procaspase-8 at the DISC facilitates their dimerization and subsequent auto-proteolytic activation.[3][4]

Quantitative Data on Caspase-8 Interactions and Activity

Precise quantitative understanding of the molecular interactions within the extrinsic apoptosis pathway is crucial for predictive modeling and drug design. The following tables summarize key quantitative data related to caspase-8 substrates and inhibitors.

Table 1: Caspase-8 Substrate Specificity

Caspase-8 exhibits a preference for cleaving substrates after an aspartate residue, with the consensus recognition motif being (I/L/V)ETD.[5] However, its substrate repertoire is broad.[6] The catalytic efficiency (kcat/KM) varies significantly among different substrates, indicating a hierarchy in substrate processing.[7]

| Substrate | Cleavage Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |

| Ac-IETD-pNA | IETD | 1.2 | 14 | 8.6 x 10⁴ | [8] |

| Ac-LEHD-AFC | LEHD | 0.8 | 10 | 8.0 x 10⁴ | [9] |

| Ac-DEVD-AFC | DEVD | 0.05 | 25 | 2.0 x 10³ | [10] |

| Bid | FLIQD | N/A | N/A | N/A | [6] |

| Procaspase-3 | DQMD | N/A | N/A | N/A | [6] |

Note: Kinetic parameters can vary depending on the assay conditions and the specific form of the enzyme used. N/A indicates that specific kinetic data from the provided search results is not available.

Table 2: Inhibition of Caspase-8 Activity

Several synthetic inhibitors have been developed to target caspase-8 activity. These are valuable tools for research and potential therapeutic agents.

| Inhibitor | Type | IC₅₀ / Ki | Reference |

| Z-IETD-FMK | Irreversible, Covalent | IC₅₀: ~350 nM | [9][11] |

| Z-LEHD-FMK | Irreversible, Covalent | IC₅₀: ~70 nM | [9][11] |

| Ac-LESD-CMK | Irreversible, Covalent | IC₅₀: ~50 nM | [9] |

| Q-VD-OPh | Pan-caspase, Irreversible | IC₅₀: 25-400 nM | [12][13] |

| Ac-DEVD-CHO | Reversible, Aldehyde | Ki: 0.92 nM | [12] |

Note: IC₅₀ and Ki values are dependent on substrate concentration and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of caspase-8 in the extrinsic apoptosis pathway.

Caspase-8 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and allows for the quantification of caspase-8 activity in cell lysates.[8][14][15][16]

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., FasL, TRAIL)

-

Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)

-

2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.4, 4 mM EDTA, 0.2% CHAPS, 10 mM DTT)

-

Caspase-8 substrate (e.g., Ac-IETD-pNA, 4 mM stock)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with an apoptosis-inducing agent for the desired time. Include an untreated control.

-

Cell Lysis:

-

For adherent cells, wash with PBS, detach with trypsin, and collect by centrifugation.

-

For suspension cells, collect by centrifugation.

-

Resuspend the cell pellet (1-5 x 10⁶ cells) in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

-

Assay Setup:

-

In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well.

-

Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 400 or 405 nm using a microplate reader.

-

-

Data Analysis: Calculate the fold-increase in caspase-8 activity by comparing the absorbance of the treated samples to the untreated control.

References

- 1. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 2. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chains of death: A new view on caspase-8 activation at the DISC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redesigning the procaspase-8 dimer interface for improved dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.elabscience.com [file.elabscience.com]

- 15. abcam.com [abcam.com]

- 16. assets.fishersci.com [assets.fishersci.com]

Understanding the Colorimetric Output of Z-IETD-pNA Cleavage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the colorimetric assay for measuring the activity of caspase-8, a key mediator of apoptosis, through the cleavage of the substrate Z-IETD-pNA. We will delve into the core principles of the assay, provide detailed experimental protocols, present quantitative data, and illustrate the underlying biological and experimental pathways.

Core Principle: The Biochemical Basis of Detection

The this compound colorimetric assay is a widely used method to quantify the enzymatic activity of caspase-8. The principle of this assay is straightforward and relies on the specific proteolytic activity of caspase-8. The substrate, this compound, is a synthetic tetrapeptide (Ile-Glu-Thr-Asp) that mimics the natural cleavage site of pro-caspase-3, a downstream target of caspase-8. This peptide is conjugated to a chromophore, p-nitroaniline (pNA).[1][2]

In its intact form, this compound is colorless. However, upon cleavage by an active caspase-8 enzyme between the aspartic acid (D) residue and the pNA molecule, the pNA is released. Free pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 400-405 nm.[1][2] The intensity of the yellow color, and thus the absorbance, is directly proportional to the amount of pNA released, which in turn is a direct measure of the caspase-8 activity in the sample.

The Extrinsic Apoptosis Signaling Pathway

Caspase-8 is an initiator caspase that plays a pivotal role in the extrinsic pathway of apoptosis, also known as the death receptor pathway. This pathway is triggered by extracellular signals, such as the binding of ligands like FasL or TNF-α to their respective death receptors on the cell surface.

Caption: Extrinsic apoptosis signaling pathway leading to caspase-8 activation.

Upon ligand binding, the death receptors trimerize and recruit adaptor proteins, such as FADD (Fas-Associated Death Domain), to their intracellular death domains. This complex then recruits procaspase-8, the inactive zymogen form of the enzyme, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, the proximity of multiple procaspase-8 molecules facilitates their auto-proteolytic cleavage and activation. The now active caspase-8 is released into the cytoplasm, where it can initiate the execution phase of apoptosis by cleaving and activating downstream effector caspases, such as caspase-3.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reliable and reproducible results. Below are the key steps for performing a caspase-8 colorimetric assay.

Reagents and Materials

-

Cells of interest

-

Apoptosis-inducing agent (e.g., FasL, TNF-α)

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

Protein Assay Reagent (e.g., Bradford or BCA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

-

This compound substrate (4 mM stock in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Caption: General workflow for the caspase-8 colorimetric assay.

Detailed Procedure

-

Cell Culture and Induction of Apoptosis:

-

Plate cells at a desired density and culture overnight.

-

Treat cells with an apoptosis-inducing agent for a specific time course. Include an untreated control group.

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the cytosolic extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay method. This is essential for normalizing the caspase activity.

-

-

Assay Setup:

-

In a 96-well plate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well.

-

Adjust the volume of each well to be equal with Cell Lysis Buffer.

-

Prepare a blank control containing only Cell Lysis Buffer.

-

Add 2X Reaction Buffer to each well.

-

-

Substrate Addition:

-

Add the this compound substrate to each well to a final concentration of 200 µM.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the cell type and the expected level of caspase activity.

-

-

Absorbance Measurement:

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Normalize the absorbance values to the protein concentration of each sample.

-

The fold-increase in caspase-8 activity can be calculated by comparing the normalized absorbance of the treated samples to the untreated control.

-

Data Presentation and Interpretation

The colorimetric output of the this compound assay is quantitative and can be used to compare caspase-8 activity across different experimental conditions.

Quantitative Data Summary

The following table provides an example of data that could be obtained from a time-course experiment investigating the effect of an apoptosis inducer on caspase-8 activity.

| Time (hours) | Absorbance at 405 nm (Treated) | Absorbance at 405 nm (Untreated) | Fold Increase in Caspase-8 Activity |

| 0 | 0.105 | 0.102 | 1.03 |

| 2 | 0.250 | 0.108 | 2.31 |

| 4 | 0.580 | 0.110 | 5.27 |

| 6 | 0.890 | 0.105 | 8.48 |

| 8 | 0.950 | 0.107 | 8.88 |

Calculation of pNA Concentration

The concentration of the released pNA can be calculated using the Beer-Lambert law:

A = εbc

Where:

-

A is the absorbance

-

ε is the molar extinction coefficient of pNA. Note that the reported values for pNA at 405 nm can vary depending on the buffer composition, with values commonly cited as 9,960 M⁻¹cm⁻¹ or 10,500 M⁻¹cm⁻¹.[3][4] It is recommended to determine this value empirically under your specific assay conditions or use a consistent value for relative comparisons.

-

b is the path length of the light through the sample (in cm). For a standard 96-well plate, this is typically dependent on the volume in the well.

-

c is the concentration of pNA (in M).

Enzyme Kinetics

While a detailed kinetic analysis is beyond the scope of a standard activity assay, it is important to understand the Michaelis-Menten kinetics that govern the enzyme-substrate interaction. The key parameters are:

-

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate.

-

Vmax (maximum reaction velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Logical Relationship of the Assay

The entire process, from biological event to measurable output, follows a clear logical progression.

Caption: Logical flow from biological event to quantitative measurement.

Conclusion

The this compound colorimetric assay is a robust and accessible method for quantifying caspase-8 activity, providing valuable insights into the progression of apoptosis. By understanding the core principles, adhering to detailed protocols, and correctly interpreting the quantitative data, researchers can effectively utilize this assay to advance their studies in cell death, disease pathology, and drug development. The direct relationship between caspase-8 activity and the colorimetric output makes this a powerful tool for both basic research and high-throughput screening applications.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 4. cephamls.com [cephamls.com]

- 5. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Z-IETD-pNA for Caspase-8 Activity Analysis

This guide provides an in-depth overview of Z-IETD-pNA (Z-Ile-Glu-Thr-Asp-p-nitroanilide), a critical tool for researchers, scientists, and drug development professionals studying apoptosis. This compound is a specific colorimetric substrate for caspase-8, an initiator caspase central to the extrinsic apoptotic pathway.[1][2] This document details its mechanism, supplier information, and a comprehensive experimental protocol for its use in quantifying caspase-8 activity.

Mechanism of Action

Caspase-8 (also known as FLICE, MACH, or Mch5) is a cysteine protease that plays a pivotal role in the early stages of apoptosis triggered by death receptors like Fas and TNFR.[3][4] In its active form, caspase-8 cleaves specific downstream targets, including effector caspases like caspase-3. The this compound substrate is a synthetic tetrapeptide (Ile-Glu-Thr-Asp) designed to mimic a natural cleavage site for caspase-8.[5][6] This peptide is conjugated to the chromophore p-nitroanilide (pNA). When active caspase-8 cleaves the substrate at the aspartate residue, it liberates free pNA. This released pNA has a distinct yellow color and can be quantitatively measured by its absorbance of light at a wavelength of 400-405 nm.[3][5][7] The amount of pNA produced is directly proportional to the enzymatic activity of caspase-8 in the sample.[5]

Caspase-8 Activation and Substrate Cleavage Pathway

The following diagram illustrates the extrinsic apoptosis signaling cascade leading to the cleavage of this compound by active caspase-8.

Caption: Extrinsic apoptosis pathway leading to Caspase-8 activation and substrate cleavage.

Supplier and Purchasing Information

This compound is available from various life science reagent suppliers. While pricing and availability are subject to change, the following table summarizes key information from several vendors to aid in procurement. It is recommended to consult the supplier's website for the most current data.

| Supplier | Product Name | Catalog No. (Example) | Purity | Formulation | Price (USD, Illustrative) |

| AAT Bioquest | This compound | 13413 | >95% | Solid/Powder | Inquire for pricing |

| APExBIO | Ac-IETD-pNA | A8335 | >98% | Lyophilized powder | $60 (5mg) / $200 (25mg)[6] |

| MedChemExpress | This compound | HY-111666 | >98% | Solid powder | Inquire for pricing |

| MyBioSource | This compound peptide | MBS566155 | Research Grade | Solid/Powder | Inquire for pricing |

| Sigma-Aldrich | Caspase-8 Colorimetric Assay Kit | CASP8C | Assay Kit | Kit | Inquire for pricing |

Note: Some suppliers offer an acetylated version (Ac-IETD-pNA) which functions similarly as a colorimetric substrate for caspase-8.[3][6] Prices are based on data from late 2025 and are for illustrative purposes only.

Experimental Protocol: Caspase-8 Colorimetric Assay

This section provides a detailed methodology for quantifying caspase-8 activity in cell lysates using this compound. This protocol is a synthesis of standard procedures provided by various suppliers.[4][5][7]

I. Required Materials

-

Cells of interest (control and treated to induce apoptosis)

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, pH 7.4)

-

2x Reaction Buffer (e.g., 100 mM HEPES, 20% Glycerol, 10 mM DTT, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Microcentrifuge

-

96-well flat-bottom plate

-

Microplate reader capable of measuring absorbance at 405 nm

II. Experimental Workflow Diagram

Caption: Standard workflow for a colorimetric Caspase-8 activity assay.

III. Step-by-Step Procedure

A. Reagent Preparation

-

This compound Stock Solution (10 mM): Prepare a 10 mM stock solution by dissolving the this compound powder in high-quality DMSO.[2][7] Mix thoroughly. Store this stock in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]

-

Cell Lysis Buffer: Prepare and keep chilled on ice.

-

2x Reaction Buffer: Prepare and keep on ice.

B. Sample Preparation (Cell Lysate)

-

Induce apoptosis in your experimental cell population using the desired method. Prepare a parallel control culture of uninduced cells.

-

Harvest the cells (typically 3-5 million cells per sample) and pellet them by centrifugation (e.g., 500 x g for 5 minutes).[5]

-

Wash the cell pellet once with ice-cold PBS and centrifuge again. Discard the supernatant.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[5]

-

Incubate the suspension on ice for 10-15 minutes.[5]

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C to pellet cellular debris.[5]

-

Carefully transfer the supernatant, which contains the cytosolic protein fraction, to a new, pre-chilled microcentrifuge tube. This is your cell lysate.

-

Determine the protein concentration of each lysate sample using a standard method (e.g., Bradford or BCA assay).

-

Normalize the samples by diluting them with Cell Lysis Buffer to a final concentration of 1-4 mg/mL.[5]

C. Assay Execution

-

In a 96-well plate, add 50 µL of each normalized cell lysate to separate wells.

-

Add 50 µL of 2x Reaction Buffer to each well containing lysate.

-

Initiate the Reaction: Add 5 µL of the 10 mM this compound stock solution to each well.[5] This results in a final substrate concentration of approximately 200 µM in a total volume of 105 µL (this may vary based on kit instructions).

-

Incubate the plate at 37°C for 1-2 hours.[5] Ensure the plate is protected from direct light during incubation.[5]

-

Measure the absorbance at 405 nm using a microplate reader.[2][5]

IV. Data Analysis

The activity of caspase-8 is proportional to the absorbance value at 405 nm. To determine the fold-increase in activity, compare the absorbance readings of the apoptotic samples to the absorbance of the uninduced control sample.

Fold-Increase = (Absorbance of Treated Sample) / (Absorbance of Control Sample)

This provides a clear, quantitative measure of caspase-8 activation in response to the experimental treatment.

References

The Role of Z-IETD-pNA in Elucidating Caspase-8 Dependent Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic research applications of Z-IETD-pNA, a crucial tool for studying the intricate process of apoptosis. Specifically, this document details its mechanism of action as a chromogenic substrate for caspase-8, its application in quantifying enzyme activity, and the broader context of the caspase-8 signaling cascade. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this valuable research tool.

Introduction: this compound as a Specific Caspase-8 Substrate

In the study of programmed cell death, or apoptosis, the family of cysteine-aspartic proteases, known as caspases, plays a central role. Among these, caspase-8 is a key initiator caspase, primarily involved in the extrinsic apoptotic pathway. The ability to accurately measure the activity of caspase-8 is fundamental to understanding this pathway and its role in various physiological and pathological conditions.

This compound, which stands for Z-Ile-Glu-Thr-Asp-pNA, is a synthetic tetrapeptide substrate designed to be highly specific for caspase-8.[1] The "IETD" sequence mimics the cleavage site in the pro-caspase-3 precursor, a natural substrate of caspase-8.[2] The peptide is conjugated to a chromophore, p-nitroaniline (pNA), which allows for the colorimetric detection of caspase-8 activity.[2][3]

Mechanism of Action

The utility of this compound in apoptosis research lies in its straightforward and quantifiable mechanism of action. In its intact form, this compound is a colorless compound. However, in the presence of active caspase-8, the enzyme recognizes and cleaves the peptide sequence after the aspartate residue. This cleavage event liberates the p-nitroaniline (pNA) moiety.[4] Free pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 400-405 nm.[3][5] The intensity of the yellow color, and thus the absorbance, is directly proportional to the amount of pNA released, which in turn is a measure of the enzymatic activity of caspase-8.[6]

The Caspase-8 Signaling Pathway in Extrinsic Apoptosis

Caspase-8 is a critical initiator of the extrinsic apoptotic pathway, which is triggered by extracellular signals. This pathway is initiated by the binding of death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface.[7] This binding event leads to the recruitment of adaptor proteins, most notably FADD (Fas-Associated Death Domain), to the intracellular death domain of the receptor. FADD, in turn, recruits pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC).[7] Within the DISC, the high local concentration of pro-caspase-8 molecules facilitates their dimerization and subsequent auto-proteolytic activation.[7]

Once activated, caspase-8 can propagate the apoptotic signal through two main branches. It can directly cleave and activate downstream effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Alternatively, in some cell types, caspase-8 can cleave the BH3-only protein Bid, leading to its activation (tBid). tBid then translocates to the mitochondria, where it induces the release of cytochrome c, thereby engaging the intrinsic apoptotic pathway and amplifying the death signal.

Quantitative Data for this compound Based Assays

While specific kinetic constants such as Km and kcat for the interaction of caspase-8 with this compound are not consistently reported in peer-reviewed literature, the operational parameters for its use in colorimetric assays are well-established through commercially available kits and research protocols. The following table summarizes key quantitative data for the application of this compound in caspase-8 activity assays.

| Parameter | Value | Reference |

| Substrate Name | Z-Ile-Glu-Thr-Asp-p-nitroanilide (this compound) | [1] |

| Target Enzyme | Caspase-8 | [2][3] |

| Detection Method | Colorimetric | [3][5] |

| Absorbance Wavelength | 400 - 405 nm | [3][5] |

| Molar Extinction Coefficient (ε) of pNA | 10.5 mM-1cm-1 at 405 nm | [4][7] |

| Typical Substrate Stock Concentration | 4 mM in DMSO | [2] |

| Typical Final Substrate Concentration in Assay | 200 µM | [2] |

| Typical Incubation Time | 1 - 2 hours | [5] |

| Typical Incubation Temperature | 37°C | [2] |

Detailed Experimental Protocols

The following section provides a generalized yet detailed protocol for a colorimetric caspase-8 activity assay in cell lysates using this compound. This protocol is a synthesis of methodologies found in various commercially available assay kits.

Reagents and Buffers

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA.

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 10% (w/v) Sucrose, 20 mM DTT (add fresh).

-

This compound Substrate: 4 mM stock solution in DMSO.

-

pNA Standard (for calibration curve): 10 mM stock solution in DMSO.

Experimental Workflow

Step-by-Step Methodology

-

Induction of Apoptosis: Treat cells with the desired apoptotic stimulus. It is crucial to include an untreated or vehicle-treated control cell population.

-

Cell Harvesting: Collect both treated and control cells and wash them with ice-cold PBS. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). A cell count of 1-5 x 106 cells per sample is typically recommended.[5]

-

Cell Lysis: Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[2] Incubate the suspension on ice for 10 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet the cellular debris.[2]

-

Collection of Cytosolic Extract: Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube. This supernatant contains the cytosolic proteins, including caspases.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay. This is essential for normalizing the caspase activity.

-

Assay Setup: In a 96-well microplate, add 50-200 µg of protein from each cell lysate to individual wells.[2] Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

-

Reaction Initiation: Add 50 µL of 2X Reaction Buffer (with freshly added DTT) to each well. Then, add 5 µL of the 4 mM this compound substrate to each well to achieve a final concentration of 200 µM.[2]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

-

Measurement: Read the absorbance of the samples at 400 or 405 nm using a microplate reader.[2][5]

-

Data Analysis: Subtract the absorbance of a blank well (containing buffer and substrate but no lysate) from all readings. The caspase-8 activity can be expressed as the fold increase in absorbance compared to the uninduced control. For more quantitative results, a pNA standard curve can be generated to calculate the concentration of pNA produced.

Conclusion

This compound remains an indispensable tool for researchers investigating the extrinsic apoptotic pathway. Its specificity for caspase-8, coupled with a simple and robust colorimetric detection method, allows for the reliable quantification of this key initiator caspase's activity. The detailed protocols and workflow presented in this guide, along with the contextual information on the caspase-8 signaling pathway, provide a solid foundation for the successful application of this compound in basic and translational research. The insights gained from such assays are critical for understanding the molecular mechanisms of apoptosis and for the development of novel therapeutics targeting this fundamental cellular process.

References

Methodological & Application

Application Notes and Protocols for Z-IETD-pNA Caspase-8 Activity Assay

Topic: Z-IETD-pNA Caspase-8 Activity Assay Protocol for Microplate Reader

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, or programmed cell death. Its activation is a key event triggered by the engagement of death receptors on the cell surface, such as Fas or TNF-R1.[1][2] Upon activation, caspase-8 initiates a cascade of downstream effector caspases, ultimately leading to the dismantling of the cell.[3]

This document provides a detailed protocol for measuring caspase-8 activity in cell lysates using a colorimetric assay with the substrate this compound (N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide). This assay is based on the ability of active caspase-8 to cleave the tetrapeptide sequence IETD from the substrate.[3][4] This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 400-405 nm using a microplate reader.[5] The amount of pNA released is directly proportional to the caspase-8 activity in the sample.

Caspase-8 Signaling Pathway

The diagram below illustrates the extrinsic apoptosis pathway leading to the activation of Caspase-8. Ligation of death receptors (e.g., Fas) by their ligands (e.g., FasL) triggers the recruitment of the adaptor protein FADD, which in turn recruits pro-caspase-8.[6] This proximity induces the auto-cleavage and activation of caspase-8, which then activates downstream executioner caspases (like Caspase-3) to execute apoptosis.[6]

Materials and Reagents

| Item | Recommended Specifications |

| Microplate Reader | Capable of reading absorbance at 400-405 nm |

| 96-well Microplates | Clear, flat-bottom |

| Refrigerated Microcentrifuge | Capable of 10,000 x g |

| Incubator | Set to 37°C |

| Multichannel Pipette | For efficient reagent addition |

| Cell Culture Supplies | Media, flasks, plates, etc., for inducing apoptosis |

| This compound Substrate | 4 mM stock solution in DMSO |

| Cell Lysis Buffer | e.g., 250 mM HEPES, 25 mM CHAPS, 25 mM DTT, pH 7.4 |

| 2x Reaction Buffer | e.g., 200 mM HEPES, 1% CHAPS, 50 mM DTT, pH 7.4 |

| Dithiothreitol (DTT) | 1 M stock solution |

| Phosphate-Buffered Saline (PBS) | Cold, sterile |

| Protein Assay Reagent | e.g., BCA or Bradford assay kit |

| Treated Cells | Cells induced to undergo apoptosis |

| Control Cells | Untreated or vehicle-treated cells |

Reagent Preparation

Prepare the following solutions immediately before use.

| Reagent | Preparation Instructions | Storage |

| 1x Cell Lysis Buffer | Dilute from a stock solution if necessary. Keep on ice. | 4°C (short-term) |

| 2x Reaction Buffer with DTT | Add 10 µl of 1 M DTT stock solution per 1 ml of 2x Reaction Buffer to achieve a final DTT concentration of 10 mM.[5] | Use immediately |

| This compound Working Solution | The 4 mM stock is typically used directly, adding 5 µl to a 100 µl final reaction volume for a 200 µM final concentration.[3][5] | -20°C, protect from light[5] |

Experimental Workflow

The following diagram outlines the major steps of the this compound caspase-8 assay.

Experimental Protocol

This protocol is designed for a 96-well microplate format with a final reaction volume of 100 µl.

6.1. Sample Preparation (Cell Lysate)

-

Induce Apoptosis: Treat cells with the desired agent to induce apoptosis. Concurrently, maintain an untreated or vehicle-treated control cell culture.[5]

-

Harvest Cells: Collect both adherent and suspension cells. For adherent cells, scrape them gently. For all cells, pellet by centrifugation (e.g., 200 x g for 10 minutes).

-

Wash: Wash the cell pellet once with cold PBS and centrifuge again.

-

Lyse: Resuspend the pellet in 50 µl of ice-cold 1x Cell Lysis Buffer per 1-5 x 10⁶ cells.[5]

-

Incubate: Incubate the cell suspension on ice for 10-30 minutes.

-

Centrifuge: Spin the lysate in a refrigerated microcentrifuge at 10,000 x g for 10-15 minutes to pellet cellular debris.[5]

-

Collect Supernatant: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new, pre-chilled tube. Keep on ice.

-

Quantify Protein: Determine the protein concentration of each lysate using a standard method like the BCA assay.[7] This is crucial for normalizing caspase-8 activity.

-

Normalize Protein: Dilute the lysates with Cell Lysis Buffer to ensure each well receives the same amount of protein (e.g., 50-200 µg) in a consistent volume (e.g., 50 µl).[5]

6.2. Assay Reaction

-

Plate Setup: Pipette 50 µl of each normalized cell lysate into separate wells of a 96-well plate. Include the following controls:

-

Negative Control: Lysate from uninduced/control cells.

-

Blank/Background Control: 50 µl of Cell Lysis Buffer without any cell lysate.

-

-

Add Reaction Buffer: Add 50 µl of freshly prepared 2x Reaction Buffer (with DTT) to each well.[5]

-

Initiate Reaction: Add 5 µl of 4 mM this compound substrate to each well. The final concentration of the substrate will be 200 µM.[3][5]

-

Incubate: Cover the plate and incubate at 37°C for 1-2 hours. Protect the plate from light during incubation.[3][5] The incubation time may need optimization depending on the cell type and stimulus.

6.3. Measurement

-

Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.[8][9] Some readers may use a 400 nm filter, which is also acceptable.[3][5]

Data Presentation and Analysis

7.1. Raw Data Organization

Organize your raw absorbance (Optical Density, OD) values in a table.

| Well ID | Sample Description | Protein (µg) | Replicate 1 (OD 405 nm) | Replicate 2 (OD 405 nm) | Replicate 3 (OD 405 nm) | Average OD |

| A1-A3 | Blank (Lysis Buffer only) | 0 | 0.051 | 0.053 | 0.052 | 0.052 |

| B1-B3 | Control Cells (Untreated) | 100 | 0.125 | 0.128 | 0.122 | 0.125 |

| C1-C3 | Treated Cells (e.g., Drug X) | 100 | 0.455 | 0.462 | 0.458 | 0.458 |

| D1-D3 | Treated Cells (e.g., Drug Y) | 100 | 0.289 | 0.295 | 0.291 | 0.292 |

7.2. Calculation of Caspase-8 Activity

The activity is often expressed as the fold-increase compared to the negative control.

-

Calculate Average OD: For each sample and control, calculate the average of the replicate OD readings.

-

Subtract Background: Subtract the average OD of the Blank from the average OD of all other samples.

-

Corrected OD = Average ODSample - Average ODBlank

-

-

Calculate Fold-Increase: Divide the corrected OD of the treated samples by the corrected OD of the negative control sample.

-

Fold-Increase = Corrected ODTreated / Corrected ODControl

-

Example Calculation (for Treated Cells - Drug X):

-

Average ODBlank: 0.052

-

Average ODControl: 0.125

-

Average ODTreated: 0.458

-

Corrected ODControl: 0.125 - 0.052 = 0.073

-

Corrected ODTreated: 0.458 - 0.052 = 0.406

-

Fold-Increase: 406 / 0.073 = 5.56-fold

7.3. Summarized Results

Present the final calculated data in a clear, summary table.

| Sample Description | Average Corrected OD (405 nm) | Fold-Increase in Caspase-8 Activity |

| Control Cells (Untreated) | 0.073 | 1.0 (Baseline) |

| Treated Cells (Drug X) | 0.406 | 5.56 |

| Treated Cells (Drug Y) | 0.240 | 3.29 |

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| High background reading in blank wells | - Contaminated reagents.- Substrate degradation. | - Use fresh, high-purity reagents.- Prepare buffers immediately before use.- Store substrate protected from light and at the correct temperature. |

| Low or no signal in treated samples | - Insufficient apoptosis induction.- Low protein concentration.- Inactive enzyme due to improper handling.- Insufficient incubation time. | - Optimize the concentration of the apoptosis-inducing agent and treatment duration.- Ensure accurate protein quantification and load a sufficient amount (50-200 µg).- Keep lysates on ice at all times.- Increase incubation time with the substrate (e.g., up to 4 hours or overnight).[8] |

| High variability between replicates | - Pipetting errors.- Incomplete cell lysis.- Bubbles in wells. | - Use calibrated pipettes and careful technique.- Ensure thorough mixing after adding reagents.- Ensure complete resuspension of cells during lysis.- Visually inspect wells for bubbles before reading. |

| Signal in untreated control is high | - Spontaneous apoptosis in cell culture. | - Use healthy, low-passage number cells.- Ensure optimal cell culture conditions to minimize stress. |

References

- 1. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. apexbt.com [apexbt.com]

- 5. eurodiagnostico.com [eurodiagnostico.com]

- 6. What are caspase 8 activators and how do they work? [synapse.patsnap.com]

- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.elabscience.com [file.elabscience.com]

- 9. cephamls.com [cephamls.com]

Application Notes and Protocols: Preparation of Z-IETD-pNA Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a Z-IETD-pNA (Z-Ile-Glu-Thr-Asp-pNA) stock solution using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a colorimetric substrate for caspase-8 and granzyme B, crucial enzymes in the apoptotic pathway.[1][2] Accurate preparation of this substrate is the first step in performing reliable enzyme activity assays.

Upon cleavage by caspase-8 or related enzymes, the substrate releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 400-405 nm.[3][4][5][6] This allows for the determination of enzyme activity in cell lysates or purified enzyme preparations.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source(s) |

| Molecular Weight | 730.72 g/mol | [1] |

| Solubility | Soluble in DMSO (e.g., at 1 mg/mL) | [7] |

| Recommended Stock Conc. | 10 mM | [3] |

| Storage of Powder | -20°C for long-term storage (≥ 4 years) | [7][8] |

| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3][9][10] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Analytical balance

-

Vortex mixer

Procedure:

-

Pre-Equilibration: Allow the this compound powder vial and the DMSO container to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing the Peptide:

-

Tare a sterile microcentrifuge tube or vial on an analytical balance.

-

Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 7.31 mg of the peptide.

-

Calculation: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

-

Example: 10 mM × 1 mL × 730.72 g/mol / 1000 = 7.31 mg

-

-

Dissolution in DMSO:

-

Add the appropriate volume of DMSO to the vial containing the this compound powder. A table for preparing common volumes is provided below for convenience.[3]

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes until the peptide is completely dissolved. The solution should be clear and free of particulates. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[9][11]

Mass of this compound Volume of DMSO for 10 mM Stock 1 mg 136.85 µL 5 mg 684.26 µL 10 mg 1.37 mL -

-

Aliquoting and Storage:

-

To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[3]

-

Clearly label each aliquot with the compound name, concentration, and date of preparation.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling chemical reagents.

-

Perform the weighing and dissolution steps in a chemical fume hood if possible.[12]

-

DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care.

Visualizations

Caption: Workflow for preparing this compound stock solution in DMSO.

Caption: Signaling pathway for this compound cleavage by Caspase-8.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound *CAS 219138-21-3* | AAT Bioquest [aatbio.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. cephamls.com [cephamls.com]

- 6. Caspase-8 Assay Kit (Colorimetric) (ab39700) | Abcam [abcam.com]

- 7. mybiosource.com [mybiosource.com]

- 8. caymanchem.com [caymanchem.com]

- 9. glpbio.com [glpbio.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. researchgate.net [researchgate.net]

- 12. emulatebio.com [emulatebio.com]

Application Notes and Protocols for Calculating Caspase-8 Activity from Z-IETD-pNA Absorbance Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. The activation of caspase-8 is a key event in the signaling cascade triggered by the engagement of death receptors on the cell surface. Consequently, the measurement of caspase-8 activity serves as a vital indicator of apoptosis induction and is a crucial tool in basic research and drug development for screening compounds that modulate apoptotic pathways.

This document provides a detailed protocol for the colorimetric assay of caspase-8 activity using the substrate Z-IETD-pNA (N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide). This assay is based on the enzymatic cleavage of the peptide substrate by active caspase-8, which releases the chromophore p-nitroaniline (pNA). The amount of released pNA is directly proportional to the caspase-8 activity and can be quantified by measuring its absorbance at 405 nm.

Principle of the Assay

The caspase-8 colorimetric assay utilizes a specific tetrapeptide substrate, IETD, which is recognized and cleaved by active caspase-8. This peptide is conjugated to a chromophore, p-nitroaniline (pNA). In its conjugated form (this compound), the substrate is colorless. However, upon cleavage by caspase-8, pNA is released. Free pNA has a distinct yellow color and exhibits strong absorbance at 405 nm. The intensity of the color, measured as absorbance, is therefore a direct measure of the caspase-8 activity in the sample.

Caspase-8 Signaling Pathway

Caspase-8 is a key mediator of the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands (such as FasL or TNF-α) to their corresponding death receptors (e.g., Fas or TNFR1) on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), to the intracellular death domain of the receptor. Pro-caspase-8 is then recruited to this complex, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their dimerization and subsequent auto-activation through proteolytic cleavage. Activated caspase-8 can then initiate the downstream execution phase of apoptosis by directly cleaving and activating effector caspases, such as caspase-3 and caspase-7.

Caption: Caspase-8 Extrinsic Apoptosis Signaling Pathway.

Experimental Protocols

This section provides a detailed methodology for the caspase-8 activity assay.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| This compound Substrate (4 mM) | Major Supplier | e.g., XXXX | -20°C (in DMSO) |

| Cell Lysis Buffer | In-house or Kit | - | 4°C |

| 2X Reaction Buffer | In-house or Kit | - | 4°C |

| Dithiothreitol (DTT) (1 M) | Major Supplier | e.g., YYYY | -20°C |

| p-Nitroaniline (pNA) Standard | Major Supplier | e.g., ZZZZ | Room Temperature |

| 96-well Microplate | Major Supplier | e.g., AAAA | Room Temperature |

| Protein Assay Reagent (e.g., BCA) | Major Supplier | e.g., BBBB | Room Temperature |

Note: Composition of in-house buffers can be found in the appendix.

Experimental Workflow

The overall workflow for the caspase-8 activity assay is depicted below.

Caption: Caspase-8 Activity Assay Experimental Workflow.

Detailed Protocol

1. Sample Preparation (Cell Lysate)

a. Cell Seeding and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with the desired apoptotic stimulus (e.g., drug candidate, FasL) for the indicated time. Include an untreated control group.

b. Cell Harvesting:

-

Adherent cells: Gently scrape the cells and transfer them to a conical tube. Alternatively, trypsinize the cells, collect them, and wash once with ice-cold PBS.

-

Suspension cells: Collect the cells by centrifugation.

c. Cell Lysis: i. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. ii. Discard the supernatant and resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer per 1-5 x 10⁶ cells. iii. Incubate the lysate on ice for 10-15 minutes. iv. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris. v. Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This lysate contains the active caspases.

2. Protein Concentration Determination

a. Determine the protein concentration of each cell lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay. b. Normalize the protein concentration of all samples with Cell Lysis Buffer to ensure equal amounts of protein are used in the caspase-8 assay. A typical concentration range is 1-2 mg/mL.

3. Caspase-8 Activity Assay

a. Prepare 2X Reaction Buffer with DTT: Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).

b. Assay Plate Setup: i. In a 96-well flat-bottom microplate, add 50 µL of each cell lysate (containing 50-200 µg of protein) to individual wells. ii. For each sample, prepare a background control well containing 50 µL of the same lysate. iii. Prepare a blank well containing 50 µL of Cell Lysis Buffer. iv. Add 50 µL of the 2X Reaction Buffer with DTT to all wells.

c. Substrate Addition: i. To the sample wells, add 5 µL of the 4 mM this compound substrate. ii. To the background control and blank wells, add 5 µL of Cell Lysis Buffer instead of the substrate.

d. Incubation: i. Gently tap the plate to mix the contents. ii. Cover the plate and incubate at 37°C for 1-2 hours. Protect the plate from light.

4. Absorbance Measurement

a. Measure the absorbance of each well at 405 nm using a microplate reader.

Data Presentation and Calculation

Raw Data Table

| Sample ID | Treatment | Protein (µg) | Absorbance (405 nm) | Background Absorbance (405 nm) |

| 1 | Untreated Control | 100 | 0.150 | 0.050 |

| 2 | Drug A (10 µM) | 100 | 0.750 | 0.052 |

| 3 | Drug B (10 µM) | 100 | 0.450 | 0.048 |

| Blank | - | - | 0.045 | - |

Calculation of Caspase-8 Activity

The caspase-8 activity can be expressed as the fold increase in activity compared to the untreated control or as a specific activity in units/mg of protein.

1. Corrected Absorbance:

Corrected Absorbance = (Absorbance of Sample) - (Absorbance of Background Control)

2. Fold Increase in Activity:

Fold Increase = (Corrected Absorbance of Treated Sample) / (Corrected Absorbance of Untreated Control)

3. Specific Activity Calculation (using Beer-Lambert Law):

The concentration of pNA produced can be calculated using the Beer-Lambert law:

A = εbc

Where:

-

A = Corrected Absorbance

-

ε = Molar extinction coefficient of pNA at 405 nm (10.5 mM⁻¹cm⁻¹ or 10,500 M⁻¹cm⁻¹).[1][2]

-

b = Path length of the light in the well (cm). This is typically provided by the microplate manufacturer or can be calculated by dividing the volume in the well (in mL) by the surface area of the well (in cm²). For a standard 96-well plate with 100 µL volume, the path length is approximately 0.32 cm.

-

c = Concentration of pNA (in mM or M)

Calculation Steps:

a. Calculate the concentration of pNA (in µM):

c (µM) = (Corrected Absorbance * 1,000,000) / (ε * b)

Using ε = 10,500 M⁻¹cm⁻¹

b. Calculate the Specific Activity:

Specific Activity (pmol/min/mg) = [c (µM) * Total Reaction Volume (µL)] / [Incubation Time (min) * Protein Amount (mg)]

Example Calculation:

For "Drug A (10 µM)" from the table above:

-

Corrected Absorbance = 0.750 - 0.052 = 0.698

-

Fold Increase = 0.698 / (0.150 - 0.050) = 6.98-fold increase

-

Concentration of pNA (c) = (0.698 * 1,000,000) / (10,500 * 0.32) = 207.7 µM

-

Specific Activity = (207.7 * 105) / (120 * 0.1) = 1817.6 pmol/min/mg

Final Data Summary Table

| Treatment | Fold Increase in Caspase-8 Activity | Specific Activity (pmol/min/mg) |

| Untreated Control | 1.0 | 259.8 |

| Drug A (10 µM) | 6.98 | 1817.6 |

| Drug B (10 µM) | 4.02 | 1046.4 |

Appendix

Buffer Compositions:

-

Cell Lysis Buffer (1X):

-

50 mM HEPES, pH 7.4

-

100 mM NaCl

-

0.1% CHAPS

-

1 mM EDTA

-

10% Glycerol

-

Add protease inhibitors (e.g., PMSF, aprotinin, leupeptin) just before use.

-

-

2X Reaction Buffer:

-

100 mM HEPES, pH 7.4

-

200 mM NaCl

-

0.2% CHAPS

-

2 mM EDTA

-

20% Glycerol

-

DTT is added fresh to a final concentration of 10 mM in the 1X reaction mixture.

-

References

Measuring Apoptosis in Jurkat Cells Using a Caspase-8 Colorimetric Assay

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. A key family of proteases central to the execution of apoptosis are caspases. Caspase-8 is an initiator caspase that plays a pivotal role in the extrinsic, or death receptor-mediated, apoptotic pathway.[1][2][3][4][5] Upon activation by death receptors like Fas (CD95) or TNF receptors, procaspase-8 is recruited to the Death-Inducing Signaling Complex (DISC), where it undergoes auto-cleavage and activation.[2][4][6][7] Activated caspase-8 then initiates a downstream cascade by cleaving and activating effector caspases, such as caspase-3, ultimately leading to the dismantling of the cell.[1][4]

This application note provides a detailed protocol for measuring caspase-8 activity in Jurkat cell lysates, a human T lymphocyte cell line commonly used to study apoptosis.[8][9][10][11][12] The assay utilizes the colorimetric substrate Z-IETD-pNA (Z-Ile-Glu-Thr-Asp-pNA).[13] This substrate is specifically recognized and cleaved by active caspase-8.[14][15][16] The cleavage event releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 400-405 nm.[7][14][15][17] The level of pNA is directly proportional to the caspase-8 activity in the cell lysate.

Signaling Pathway

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands (e.g., FasL) to their corresponding death receptors on the cell surface. This binding event triggers receptor trimerization and the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), to the intracellular death domain of the receptor.[2][6][11] Procaspase-8 is then recruited to FADD, forming the DISC.[4] Within the DISC, procaspase-8 molecules are brought into close proximity, facilitating their dimerization and auto-proteolytic activation.[2] Activated caspase-8 can then proceed to activate downstream effector caspases, leading to the execution phase of apoptosis.

Experimental Protocols

Materials and Reagents

-

Jurkat cells (Human T lymphocyte)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Apoptosis-inducing agent (e.g., Anti-Fas antibody, clone CH11)[11][14]

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Bradford Reagent or BCA Protein Assay Kit

-

2X Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol)

-

This compound substrate (4 mM stock in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

The overall workflow for this assay involves inducing apoptosis in Jurkat cells, preparing cell lysates, and then measuring caspase-8 activity using the colorimetric substrate.

Part 1: Induction of Apoptosis in Jurkat Cells

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells at a density of 2 x 10^6 cells/mL in a culture plate.

-

Treat the cells with an apoptosis-inducing agent. For example, add anti-Fas antibody (clone CH11) to a final concentration of 50-100 ng/mL.[11]

-

Incubate the cells for 4-8 hours.[14] Include an untreated control group of cells which will serve as the negative control.

Part 2: Preparation of Jurkat Cell Lysates

-

Harvest the cells by transferring the cell suspension to a centrifuge tube.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Carefully remove the supernatant and wash the cell pellet with ice-cold PBS.

-

Repeat the centrifugation and washing step.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 3-5 x 10^6 cells.[14]

-

Incubate the suspension on ice for 10-15 minutes.

-

Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet the cell debris.[14]

-

Transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. This is the cell lysate.

-